3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5BrN2O2. It is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of novel materials with specific electronic properties .
Safety and Hazards
Safety data for “3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid” suggests that personal protective equipment/face protection should be worn when handling this chemical . It should be ensured that there is adequate ventilation. Contact with eyes, skin, or clothing should be avoided. Ingestion and inhalation should also be avoided .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been noted for their significant biological and therapeutic value .
Mode of Action
A plausible mechanism for its synthesis has been proposed . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the shared intermediate .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions .
Result of Action
It’s worth noting that similar compounds have shown inhibitory effects on certain biological processes .
Action Environment
It’s known that the synthesis of similar compounds can be influenced by the reaction conditions .
Biochemical Analysis
Biochemical Properties
3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in chemodivergent synthesis, where it can form different products under varying reaction conditions . It interacts with enzymes such as bromoketones and 2-aminopyridine, promoting cyclization and bromination reactions . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant biological activities, such as antibacterial properties . These effects are mediated through interactions with cellular proteins and enzymes, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromine atom plays a critical role in these interactions, facilitating enzyme inhibition or activation. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby altering their activity and affecting downstream biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in vitro and in vivo . Degradation products may also form over time, potentially altering the compound’s biological activity and efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies on similar compounds have shown that increasing the dosage can enhance antibacterial activity but also increase the risk of toxicity . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with enzymes such as bromoketones and 2-aminopyridine are essential for its metabolic activity . These interactions can influence the overall metabolic profile of cells and tissues, highlighting the compound’s role in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for the compound’s activity and function within cells . By studying the subcellular distribution of this compound, researchers can gain insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid can be synthesized through a chemodivergent approach from α-bromoketones and 2-aminopyridines. The synthesis involves a one-pot tandem cyclization/bromination reaction. The reaction is carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant. The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by the subsequent bromination step .
Industrial Production Methods
The use of readily available starting materials and mild reaction conditions makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cyclization Reactions: These reactions often require oxidizing agents like TBHP and are conducted in solvents such as ethyl acetate.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which lacks the bromine and carboxylic acid groups.
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: A similar compound with a chlorine atom instead of bromine.
2-Aminoimidazo[1,2-a]pyridine: A derivative with an amino group at the 2-position .
Uniqueness
3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct reactivity and biological activity. The bromine atom allows for further functionalization through substitution reactions, while the carboxylic acid group enhances its solubility and potential for forming hydrogen bonds .
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBDEEITGHGHKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583331 | |
Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354548-73-5 | |
Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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